molecular formula C17H21N5 B7022380 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine

Cat. No.: B7022380
M. Wt: 295.4 g/mol
InChI Key: VGALDLWLKKSRAZ-UHFFFAOYSA-N
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Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine is a complex organic compound that features a benzimidazole moiety linked to a pyrazine ring through an ethyl chain

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-13(11-15-12-18-7-8-20-15)19-9-10-22-14(2)21-16-5-3-4-6-17(16)22/h3-8,12-13,19H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGALDLWLKKSRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(C)CC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .

Mechanism of Action

The mechanism of action of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-pyrazin-2-ylpropan-2-amine involves its interaction with specific molecular targets:

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